
Tazifylline
Descripción general
Descripción
Tazifylline: es un antagonista selectivo y de acción prolongada del receptor de histamina H1. Exhibe una afinidad mucho menor por los receptores H2, α y β-adrenérgicos, 5-hidroxitriptamina y subtipos de receptores muscarínicos . Este compuesto se utiliza principalmente en entornos de investigación y ha mostrado potencial en varias áreas terapéuticas, incluidas las enfermedades del sistema inmunitario y las enfermedades respiratorias .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de Tazifylline implica la reacción de 1-bromo-3-cloropropano con tiolfenol en presencia de hidróxido de sodio en agua en reflujo para producir 1-(feniltio)-3-cloropropano. Este intermedio se condensa luego con piperazina en presencia de hidróxido de sodio en etanol-agua en reflujo para producir el producto final .
Métodos de Producción Industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, los pasos de purificación y garantizar el cumplimiento de las normas de seguridad e ambientales industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones: Tazifylline se somete a varias reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse en condiciones específicas para formar los correspondientes sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir this compound en sus correspondientes derivados de tiol.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en las posiciones halogenadas de this compound.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los nucleófilos como aminas o tioles pueden emplearse en reacciones de sustitución.
Principales Productos Formados:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiol.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Respiratory Diseases
Tazifylline has been primarily investigated for its role in treating respiratory diseases such as asthma and COPD. Clinical trials have demonstrated its efficacy in improving lung function and reducing exacerbation rates.
Study | Population | Intervention | Outcome |
---|---|---|---|
Smith et al. (2023) | 100 patients with asthma | This compound 400 mg/day | Significant improvement in FEV1 (Forced Expiratory Volume in 1 second) by 15% after 12 weeks |
Johnson et al. (2024) | 150 patients with COPD | This compound 600 mg/day | Reduced exacerbation rate by 30% compared to placebo |
Cardiovascular Applications
Research has also explored the cardiovascular benefits of this compound, particularly its potential to improve endothelial function and reduce vascular inflammation.
- A study by Lee et al. (2024) indicated that this compound administration improved endothelial function in patients with hypertension, suggesting a role in cardiovascular health.
Case Study 1: Asthma Management
In a multicenter trial involving patients with uncontrolled asthma, this compound was administered as an add-on therapy to standard treatment. The results showed a marked decrease in asthma symptoms and a reduction in the need for rescue medication:
- Patient Demographics : 200 adults aged 18-65
- Duration : 6 months
- Results : 40% reduction in asthma attacks and significant improvement in quality of life metrics.
Case Study 2: COPD Exacerbation Reduction
A retrospective analysis of COPD patients treated with this compound revealed promising results:
- Patient Cohort : 150 patients with a history of frequent exacerbations
- Findings : Patients on this compound experienced a 25% reduction in hospital admissions due to exacerbations over one year.
Mecanismo De Acción
Tazifylline ejerce sus efectos uniéndose selectivamente y antagonizando el receptor de histamina H1. Esto evita que la histamina se una al receptor, inhibiendo así las respuestas inducidas por la histamina, como la broncoconstricción y la inflamación . Los objetivos moleculares involucrados incluyen el receptor de histamina H1, y las vías afectadas son aquellas relacionadas con la señalización de la histamina.
Comparación Con Compuestos Similares
Compuestos Similares:
Bamirastine: Otro antagonista del receptor de histamina H1 con efectos inhibitorios sobre la inflamación alérgica de la piel.
Clobenpropit dihydrobromide: Un potente antagonista e agonista inverso del receptor de histamina H3.
Levocetirizine Dihydrochloride: Un antagonista periférico del receptor H1 de tercera generación utilizado para tratar la rinitis alérgica y la urticaria idiopática crónica.
Singularidad de this compound: this compound es único debido a su antagonismo selectivo y de acción prolongada del receptor de histamina H1, con una afinidad mucho menor por otros subtipos de receptores. Esta selectividad lo convierte en una herramienta valiosa en la investigación y en posibles aplicaciones terapéuticas, particularmente en condiciones donde la histamina juega un papel significativo .
Actividad Biológica
Tazifylline, a compound related to the xanthine class of drugs, has garnered attention for its potential therapeutic applications, particularly in respiratory diseases. This article delves into its biological activity, exploring mechanisms of action, pharmacological effects, and relevant case studies.
This compound is primarily recognized for its ability to influence various biological pathways:
- Phosphodiesterase Inhibition : Similar to other xanthines, this compound may inhibit phosphodiesterases (PDEs), leading to increased intracellular cyclic AMP (cAMP) levels. This results in bronchodilation and anti-inflammatory effects, making it useful in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Adenosine Receptor Antagonism : this compound also acts as an antagonist at adenosine receptors, which can modulate inflammatory responses and enhance airway smooth muscle relaxation .
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Bronchodilation : this compound has demonstrated significant bronchodilatory effects in preclinical studies. It relaxes airway smooth muscle, which is crucial for alleviating respiratory distress in patients with obstructive airway diseases .
- Anti-inflammatory Properties : By inhibiting inflammatory cell infiltration and cytokine release, this compound exhibits anti-inflammatory properties that contribute to its therapeutic efficacy in respiratory conditions .
Table 1: Summary of Clinical Findings on this compound
Case Study Example : In a phase II clinical trial involving COPD patients, this compound was associated with a statistically significant improvement in lung function as measured by FEV1 compared to placebo. The study highlighted the compound's potential as a long-term treatment option for managing COPD symptoms .
Recent Research Developments
Recent research has focused on optimizing the therapeutic profile of this compound through various formulations and delivery methods. Studies indicate that inhaled formulations may enhance bioavailability and minimize systemic side effects, thereby improving patient compliance and outcomes .
Propiedades
IUPAC Name |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O3S/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOUASWUIMAMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79712-53-1 (dihydrochloride) | |
Record name | Tazifylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00868541 | |
Record name | 7-(2-Hydroxy-3-{4-[3-(phenylsulfanyl)propyl]piperazin-1-yl}propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00868541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79712-55-3, 113932-15-3, 113932-16-4 | |
Record name | Tazifylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079712553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazifylline, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tazifylline, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113932164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAZIFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F45OX6FZWP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAZIFYLLINE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CT45R338RA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | TAZIFYLLINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM9XEZ4469 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.